2-(N-Benzyl-N-methylamino)acetonitrile CAS number 14321-25-6
2-(N-Benzyl-N-methylamino)acetonitrile CAS number 14321-25-6
An In-Depth Technical Guide to 2-(N-Benzyl-N-methylamino)acetonitrile (CAS 14321-25-6): Synthesis, Characterization, and Synthetic Utility
Introduction
2-(N-Benzyl-N-methylamino)acetonitrile, identified by CAS number 14321-25-6, is a tertiary aminonitrile that serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Its structure incorporates a benzyl group, a methyl group, and a cyanomethyl moiety attached to a central nitrogen atom. This unique combination of functional groups makes it a precursor for a wide range of more complex molecules, including α-amino acids, diamines, and various heterocyclic systems. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals, covering the compound's physicochemical properties, a robust synthetic methodology with mechanistic insights, detailed characterization protocols, and its potential applications in chemical synthesis.
Physicochemical and Calculated Properties
The fundamental properties of 2-(N-Benzyl-N-methylamino)acetonitrile are summarized below. While experimental data for some properties are scarce, reliable computational models provide valuable estimates for guiding experimental design.[1]
| Property | Value | Source(s) |
| CAS Number | 14321-25-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1][2] |
| Physical Form | Liquid or low-melting solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| logP (Octanol/Water) | 1.642 (Calculated) | [1] |
| Boiling Point | 569.40 K (296.25 °C) (Calculated) | [1] |
| Melting Point | 326.34 K (53.19 °C) (Calculated) | [1] |
| InChI Key | KUSXDIGALTYDLG-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 2-(N-Benzyl-N-methylamino)acetonitrile is achieved through a one-pot, three-component Strecker-type reaction. This methodology involves the reaction of N-benzylmethylamine, formaldehyde, and a cyanide salt.[3] The causality of this process hinges on the initial formation of an electrophilic iminium ion, which is subsequently trapped by the cyanide nucleophile.
Mechanistic Pathway
The reaction proceeds via the following logical steps:
-
Iminium Ion Formation: N-benzylmethylamine reacts with formaldehyde (an electrophile) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily loses a molecule of water to generate a highly reactive N-benzyl-N-methylmethaniminium ion.
-
Nucleophilic Attack: The cyanide anion (from a salt like KCN or NaCN) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final aminonitrile product.
The overall synthetic transformation is illustrated in the diagram below.
Caption: Synthetic pathway for 2-(N-Benzyl-N-methylamino)acetonitrile.
Detailed Experimental Protocol: Synthesis and Purification
This protocol describes a laboratory-scale synthesis of the title compound.
Materials:
-
N-Benzylmethylamine (1.0 eq)
-
Formaldehyde (37% solution in water, 1.1 eq)
-
Potassium Cyanide (KCN, 1.1 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.0 eq) and water. Cool the flask in an ice bath to 0-5 °C.
-
Iminium Formation: Slowly add formaldehyde solution (1.1 eq) to the stirred amine solution. Following this, add glacial acetic acid dropwise to adjust the pH to approximately 5-6. The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Stir the mixture at 0-5 °C for 30 minutes.
-
Cyanation: In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a chemical fume hood. Add the KCN solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (DCM) and extract the aqueous layer. Extract the aqueous phase two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine. This self-validating step ensures the removal of acidic and ionic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(N-Benzyl-N-methylamino)acetonitrile.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is critical. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for structural elucidation.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected Chemical Shifts:
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.40 - 7.25 | Multiplet (m) | 5H | C₆H ₅ |
| Benzyl Methylene | ~3.75 | Singlet (s) | 2H | Ar-CH₂ -N |
| Acetonitrile Methylene | ~3.50 | Singlet (s) | 2H | N-CH₂ -CN |
| Methyl Protons | ~2.40 | Singlet (s) | 3H | N-CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |
| Aromatic C (Quaternary) | ~137 | C -CH₂ |
| Aromatic CH | ~129, 128, 127 | C H |
| Nitrile Carbon | ~117 | C N |
| Benzyl Methylene | ~60 | Ar-C H₂-N |
| Methyl Carbon | ~43 | N-C H₃ |
| Acetonitrile Methylene | ~40 | N-C H₂-CN |
Note: Predicted shifts are based on computational models and data from structurally similar compounds.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups. The most prominent and diagnostic peak for this molecule is the nitrile stretch.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2250 - 2230 | Medium-Strong, Sharp |
| C=C Stretch (Aromatic) | 1600, 1495, 1450 | Medium-Weak |
The presence of a sharp peak around 2240 cm⁻¹ is strong evidence for the nitrile functional group.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Method: Electron Ionization (EI)
-
Expected Molecular Ion [M]⁺: m/z = 160
-
Key Fragment Ions:
-
m/z 119: Loss of the cyanomethyl radical (•CH₂CN).
-
m/z 91: Tropylium ion [C₇H₇]⁺, a characteristic and often base peak for benzyl-containing compounds.[4]
-
m/z 65: Loss of acetylene from the tropylium ion.
-
Reactivity and Synthetic Applications
2-(N-Benzyl-N-methylamino)acetonitrile is a versatile synthetic building block primarily due to the reactivity of the nitrile group.
Caption: Key synthetic transformations of the title compound.
-
Hydrolysis to Amino Acids: Complete hydrolysis of the nitrile group under strong acidic or basic conditions yields N-benzyl-N-methylglycine, a protected α-amino acid derivative.
-
Reduction to Diamines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This produces N¹-benzyl-N¹-methylethane-1,2-diamine, a useful ligand and building block.
-
Addition of Organometallics: Grignard reagents or organolithiums can add to the nitrile carbon. Subsequent aqueous workup produces α-aminoketones, which are important pharmacophores.
-
Pharmaceutical Intermediate Analogue: While this specific molecule is a building block, structurally related aminonitriles and their derivatives are crucial in drug synthesis. For example, intermediates containing the N-benzyl-N-methylaminoethyl moiety are used in the synthesis of Nicardipine, a calcium channel blocker used as a cerebral and coronary vasodilator.[6][7] This highlights the potential of this class of compounds in medicinal chemistry.
Safety and Handling
Proper handling of 2-(N-Benzyl-N-methylamino)acetonitrile is essential due to its potential hazards.
GHS Hazard Information:
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
Toxicity Consideration: As with all organic nitriles, there is a risk of releasing highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or upon combustion. All workup and disposal procedures must account for this risk.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Popper, A., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S. Patent No. 4,769,465. Google Patents. Link
-
BenchChem. (2025). An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties. BenchChem Technical Guides. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118937, (Benzylphenylamino)acetonitrile. PubChem. Link
-
Massardo, P., et al. (1987). A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride. European Patent No. EP0245680A2. Google Patents. Link
-
Heldebrant, D. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 20(7), 11956-11970. MDPI. Link
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Link
-
Sigma-Aldrich. (n.d.). 2-(Benzylamino)acetonitrile. Product Page. Link
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Cheméo. (n.d.). Chemical Properties of N-benzyl-n-methylamino-acetonitrile (CAS 14321-25-6). Cheméo. Link
-
Merck. (n.d.). 2-[benzyl(methyl)amino]acetonitrile. Product Page. Link
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CymitQuimica. (n.d.). 2-(N-Benzyl-N-methylamino)acetonitrile. Product Page. Link
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Thermo Fisher Scientific. (2025). Safety Data Sheet - N-Benzylaminoacetonitrile hydrochloride. Fisher Scientific. Link
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Fisher Scientific. (2025). Safety Data Sheet - N-Benzylmethylamine. Fisher Scientific. Link
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Al-Zoubi, M. R. (2011). The Strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University e-Theses. Link
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Link
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